N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonyl bromides with active methylene compounds to afford the corresponding 1,3,4,5-tetrasubstituted pyrazole derivatives . Further reactions with formamide, formic acid, and triethyl orthoformate yield the pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-d]pyrimidin-4(3H)one, and 5-ethoxymethylene-aminopyrazole-4-carbo-nitrile derivatives .Scientific Research Applications
Antiasthma Agents
Compounds like 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, similar in structure to the mentioned chemical, have been found active as mediator release inhibitors in asthma treatment. This was discovered using the human basophil histamine release assay. Several compounds within this group showed promising activity and were selected for further pharmacological and toxicological study (Medwid et al., 1990).
Anticancer Effects
Modification of compounds structurally similar to N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide, specifically by replacing the acetamide group with alkylurea, has shown remarkable anticancer effects. These derivatives exhibited potent antiproliferative activities against various human cancer cell lines. Some compounds demonstrated efficacy in inhibiting tumor growth in animal models, suggesting their potential as effective anticancer agents with low toxicity (Wang et al., 2015).
Antimicrobial Agents
Derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one, which are structurally related to the chemical , have been synthesized and evaluated for their antimicrobial activities. These compounds displayed excellent activity against various microorganisms, highlighting their potential as potent antimicrobial agents (Farghaly & Hassaneen, 2013).
Tubulin Inhibition Mechanism in Cancer Therapy
Triazolopyrimidines, similar to the compound , have been studied for their unique mechanism of tubulin inhibition, which is crucial in cancer therapy. These compounds promote tubulin polymerization in vitro but do not bind competitively with paclitaxel, unlike other cancer drugs. They have shown the ability to overcome resistance attributed to several multidrug resistance transporter proteins, indicating their potential in cancer treatment (Zhang et al., 2007).
Herbicidal Activity
Compounds structurally akin to the mentioned chemical have been found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This indicates their potential use in agricultural settings for controlling unwanted plant growth (Moran, 2003).
Insecticidal Agents
Derivatives of 1,2,4-triazolo[1,5-a]pyrimidine, structurally related to the compound , have shown potential as insecticidal agents. These compounds were tested against the cotton leafworm, Spodoptera littoralis, and demonstrated potent toxic effects, indicating their utility in pest control (Soliman et al., 2020).
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N6OS/c19-11-1-5-13(6-2-11)23-15(27)9-28-18-16-17(21-10-22-18)26(25-24-16)14-7-3-12(20)4-8-14/h1-8,10H,9H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPWEIMQWZWZTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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